molecular formula C21H29ClN2O4 B13738503 N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride CAS No. 19457-00-2

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride

Cat. No.: B13738503
CAS No.: 19457-00-2
M. Wt: 408.9 g/mol
InChI Key: FNKYFJUHWHKUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride is a chemical compound with a complex structure that includes benzyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-Methylaminoethoxy)benzylamine with 3,4-diethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or benzamide derivatives.

Scientific Research Applications

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride
  • N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride is unique due to its specific structural features, such as the presence of both methylaminoethoxy and diethoxybenzamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

19457-00-2

Molecular Formula

C21H29ClN2O4

Molecular Weight

408.9 g/mol

IUPAC Name

2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride

InChI

InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H

InChI Key

FNKYFJUHWHKUSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.